4H,5H,7H-thieno[2,3-c]pyran-2-carboxylicacid
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Overview
Description
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is an organic compound with a unique structure that combines elements of both thieno and pyran rings.
Preparation Methods
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can be compared with other similar compounds, such as:
4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
Thieno[2,3-c]pyridine derivatives: These compounds share the thieno ring but have different substituents and properties.
The uniqueness of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-3-5-1-2-11-4-7(5)12-6/h3H,1-2,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZJQVZQHPLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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